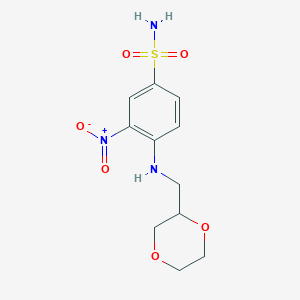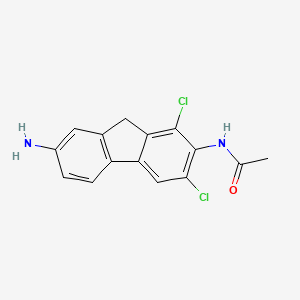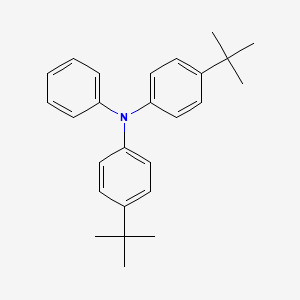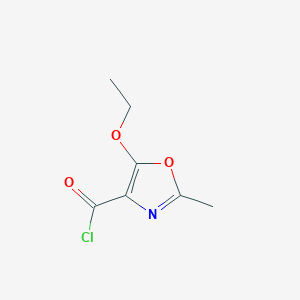
2,2-Dimethylpropyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl propanoate, also known as propyl pyruvate, is an organic ester with the molecular formula C8H16O2. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is characterized by its structural formula, where a propanoate group is attached to a 2,2-dimethylpropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropyl propanoate can be synthesized through the esterification reaction between 2,2-dimethylpropanol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanol and propanoic acid.
Reduction: 2,2-Dimethylpropanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethylpropyl propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s interactions with enzymes and receptors can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpropyl propanoate can be compared with other esters and related compounds:
2,2-Dimethylpropanal: An aldehyde with a similar structural motif but different reactivity and applications.
2,2-Dimethylpropanoic acid: The corresponding carboxylic acid, which can be used to synthesize the ester.
2,2-Dimethylpropanol: The alcohol component of the ester, used in various chemical reactions.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
3581-69-9 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2,2-dimethylpropyl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(9)10-6-8(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
UQNDRPKPYHCNNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)




